ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with an amino group, a chlorobenzyl group, and an ethyl ester group. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the amino group and the chlorobenzyl group.
Esterification: Finally, the carboxylic acid group on the pyrazole ring is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts like palladium or copper to enhance reaction rates.
Solvents: Selection of appropriate solvents like ethanol or dimethylformamide to facilitate reactions.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorobenzyl group can be reduced to form benzyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used in the development of potential anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: Investigated for its effects on various biological pathways and targets.
Industrial Applications: Utilized in the synthesis of other heterocyclic compounds and as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting enzymes: Such as cyclooxygenase or kinases, leading to anti-inflammatory or anticancer effects.
Binding to receptors: Modulating receptor activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate can be compared with similar compounds such as:
1,2,4-Triazole derivatives: Known for their broad spectrum of biological activities.
1,3,4-Thiadiazole derivatives: Exhibiting potent antimicrobial and anticancer properties.
1,3,4-Oxadiazole derivatives: Used in medicinal chemistry for their diverse pharmacological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 5-amino-1-[(3-chlorophenyl)methyl]pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-2-19-13(18)11-7-16-17(12(11)15)8-9-4-3-5-10(14)6-9/h3-7H,2,8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMQOULDFMUWHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC2=CC(=CC=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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